![molecular formula C23H21N3O2 B3959112 7-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B3959112.png)
7-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol, also known as Pifithrin-μ (PFT-μ), is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PFT-μ has been found to inhibit the p53-dependent apoptosis pathway, making it a promising candidate for cancer treatment.
Mecanismo De Acción
PFT-μ inhibits the p53-dependent apoptosis pathway by binding to the p53 protein and preventing its interaction with the pro-apoptotic protein, Bax. This prevents the activation of the mitochondrial apoptotic pathway, leading to cell survival. PFT-μ has also been found to inhibit the transcriptional activity of p53, further preventing apoptosis.
Biochemical and Physiological Effects
PFT-μ has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as sensitize cancer cells to chemotherapy and radiation therapy. PFT-μ has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PFT-μ is its specificity for the p53-dependent apoptosis pathway, making it a useful tool for studying the role of p53 in cancer and other diseases. However, PFT-μ has also been found to have off-target effects, particularly at higher concentrations. This can make it difficult to interpret the results of experiments using PFT-μ.
Direcciones Futuras
There are several future directions for research on PFT-μ. One area of focus is the development of more specific inhibitors of the p53-dependent apoptosis pathway, which could have fewer off-target effects. Another area of focus is the development of combination therapies involving PFT-μ and other drugs, particularly those that target the mitochondrial apoptotic pathway. Finally, there is a need for further research on the potential anti-inflammatory effects of PFT-μ, particularly in animal models of inflammatory diseases.
Aplicaciones Científicas De Investigación
PFT-μ has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been found to inhibit the p53-dependent apoptosis pathway, which is often dysregulated in cancer cells. PFT-μ has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
7-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-15-6-7-17-10-13-19(23(27)22(17)25-15)21(26-20-5-3-4-14-24-20)16-8-11-18(28-2)12-9-16/h3-14,21,27H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNAFZFKKQYFAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=C(C=C3)OC)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

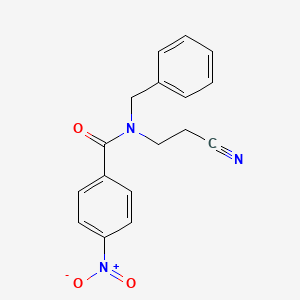
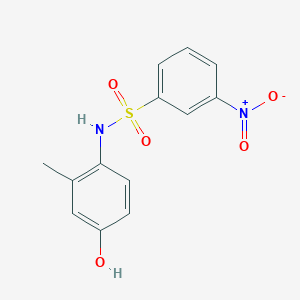
![4-(9H-fluoren-9-yl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B3959052.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3959060.png)
![2-(4-methoxyphenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B3959061.png)
![1-[2-(4-fluorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3959067.png)

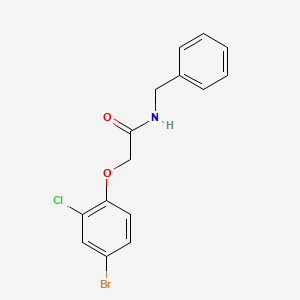
![2-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-5-nitrobenzamide](/img/structure/B3959089.png)
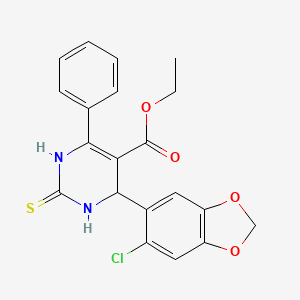
![4-chloro-N-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3959099.png)
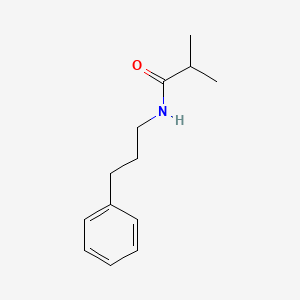
![N-[3-(4-morpholinyl)propyl]-4-phenylbutanamide](/img/structure/B3959120.png)
![3-[(4-methylbenzyl)thio]-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3959127.png)